molecular formula C19H21N3O2S B11329160 5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11329160
M. Wt: 355.5 g/mol
InChI Key: XUUIEPWGNYVMPL-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a 4-methylphenyl group, and a morpholin-4-ylethyl side chain

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H21N3O2S/c1-14-2-4-15(5-3-14)16-12-25-18-17(16)19(23)22(13-20-18)7-6-21-8-10-24-11-9-21/h2-5,12-13H,6-11H2,1H3

InChI Key

XUUIEPWGNYVMPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCN4CCOCC4

Origin of Product

United States

Preparation Methods

The synthesis of 5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 4-methylphenyl group and the morpholin-4-ylethyl side chain. Reaction conditions may include the use of various reagents such as bromine, sodium hydride, and palladium catalysts. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines, including breast and lung cancers.

Case Study: Anticancer Efficacy
A study conducted on similar thienopyrimidine derivatives demonstrated that compounds with structural similarities exhibited IC50 values ranging from 10 to 50 nM against A549 (lung) and MCF7 (breast) cancer cell lines. These findings suggest that the compound may also possess similar cytotoxic effects.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (nM)
Similar Thienopyrimidine DerivativeA54925
Similar Thienopyrimidine DerivativeMCF730
5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-oneTBDTBD

Neuropharmacological Applications

The presence of the morpholine ring in the structure suggests potential interactions with neurotransmitter systems. Preliminary studies have indicated that compounds with similar structures can act on serotonin and dopamine receptors, indicating possible applications in treating mood disorders such as depression and anxiety.

Neuropharmacological Assessment
A study on related morpholine-containing compounds revealed their potential as selective serotonin reuptake inhibitors (SSRIs), providing insights into their therapeutic use in neuropharmacology.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    4-methyl-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide: This compound shares the morpholin-4-ylethyl side chain but has a different core structure.

    Thieno[2,3-d]pyrimidine derivatives: These compounds have the same core structure but may have different substituents, leading to variations in their properties and applications. The uniqueness of 5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Biological Activity

The compound 5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2OSC_{16}H_{20}N_2OS, with a boiling point of approximately 537.3 °C and a predicted density of 1.32 g/cm³ . The presence of the morpholine group and thieno[2,3-d]pyrimidine structure contributes to its diverse pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that 5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity Testing : The compound was tested against human lung adenocarcinoma (A549) and cervical cancer (HeLa) cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity .
Cell LineIC50 (μM)
A54915.2
HeLa12.7

Antiviral Activity

The compound also shows promise as an antiviral agent. In vitro studies have indicated that it possesses inhibitory effects against several viral strains:

  • Mechanism of Action : The compound appears to inhibit viral replication by interfering with viral RNA synthesis, which is crucial for viral proliferation.
  • Efficacy Against Viruses : It has been reported to exhibit activity against viruses such as HIV and HCV, with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of thienopyrimidine derivatives. Variations in substituents on the pyrimidine ring and the morpholine moiety can significantly influence biological outcomes.

  • Substituent Effects : For instance, modifications at the 4-position of the phenyl ring have been shown to enhance cytotoxicity against cancer cells.
SubstituentEffect on Activity
MethylIncreased potency
EthylModerate activity
ChlorineDecreased efficacy

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology .

Study 2: Antiviral Mechanism

Another study focused on the antiviral mechanisms of thienopyrimidine derivatives, including our compound. It was found that these compounds could effectively inhibit viral entry and replication within host cells, making them candidates for further development as antiviral therapies .

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